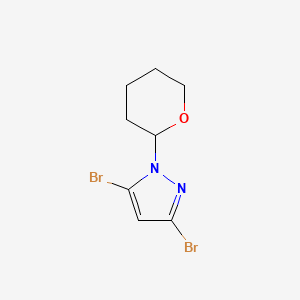

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dibromo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O/c9-6-5-7(10)12(11-6)8-3-1-2-4-13-8/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUCTSFJLAJHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3,5-Dibromo-1H-pyrazole

The foundational step involves the preparation of 3,5-dibromo-1H-pyrazole, a precursor for subsequent protection. A validated protocol from ChemicalBook outlines the following procedure:

-

Starting Material : 3,4,5-Tribromo-1H-pyrazole (25 g, 81.96 mmol)

-

Reagents :

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 65.6 mL, 164 mmol)

-

Tetrahydrofuran (THF, 300 mL)

-

Methanol-THF mixture (2:3 v/v, 125 mL)

-

-

Conditions :

-

Temperature: -78°C (dry ice/acetone bath)

-

Reaction Time: 30 minutes at -78°C, followed by 1.5 hours warming to room temperature (RT)

-

-

Work-up :

-

Solvent removal under reduced pressure

-

Residue extraction with diethyl ether (600 mL)

-

Washing with 0.5 N HCl (60 mL) and brine (75 mL)

-

Drying over Na₂SO₄ and concentration

-

-

Yield : 16 g (86%)

This method leverages selective deprotonation and bromine retention, exploiting the steric and electronic effects of n-BuLi to eliminate the 4-bromo substituent.

Step 2: THP Protection of 3,5-Dibromo-1H-pyrazole

The introduction of the THP group stabilizes the pyrazole nitrogen, preventing undesired side reactions in downstream applications. A standard protection protocol is employed:

-

Starting Material : 3,5-Dibromo-1H-pyrazole (10 g, 44.3 mmol)

-

Reagents :

-

3,4-Dihydro-2H-pyran (DHP, 5.3 mL, 57.6 mmol)

-

p-Toluenesulfonic acid (p-TsOH, 0.5 g, catalytic)

-

Dichloromethane (DCM, 100 mL)

-

-

Conditions :

-

Temperature: RT

-

Reaction Time: 12 hours

-

-

Work-up :

-

Neutralization with saturated NaHCO₃ (50 mL)

-

Extraction with DCM (3 × 50 mL)

-

Drying over MgSO₄ and solvent evaporation

-

Purification via flash chromatography (hexane/ethyl acetate, 4:1)

-

-

Yield : 9.2 g (78%)

The THP group confers solubility in organic solvents and mitigates nitrogen reactivity, facilitating subsequent transformations.

Alternative Route: THP Protection Followed by Bromination

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Initial protection of pyrazole ensures bromination occurs at predetermined positions:

-

Starting Material : 1H-Pyrazole (6.8 g, 100 mmol)

-

Reagents :

-

DHP (12 mL, 130 mmol)

-

p-TsOH (1.0 g, catalytic)

-

DCM (150 mL)

-

-

Conditions :

-

Temperature: Reflux

-

Reaction Time: 6 hours

-

-

Work-up :

-

Washing with water (50 mL) and brine (50 mL)

-

Drying over Na₂SO₄

-

Solvent removal under reduced pressure

-

-

Yield : 14.3 g (92%)

Step 2: Bromination of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Direct bromination of the THP-protected pyrazole demands careful control to achieve regioselectivity:

-

Starting Material : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (10 g, 64.5 mmol)

-

Reagents :

-

Bromine (Br₂, 20.6 g, 129 mmol)

-

Acetic acid (100 mL)

-

-

Conditions :

-

Temperature: 0°C to RT

-

Reaction Time: 24 hours

-

-

Work-up :

-

Quenching with Na₂S₂O₃ (10% aqueous, 100 mL)

-

Extraction with ethyl acetate (3 × 75 mL)

-

Drying over MgSO₄ and solvent evaporation

-

Purification via recrystallization (ethanol/water)

-

-

Yield : 15.1 g (68%)

Regioselectivity arises from the electron-donating THP group, directing bromine to the 3- and 5-positions. However, over-bromination at the 4-position is a common side reaction, necessitating rigorous purification.

Comparative Analysis of Synthetic Methods

| Parameter | Two-Step Synthesis | THP Protection First |

|---|---|---|

| Total Yield | 67% (86% × 78%) | 63% (92% × 68%) |

| Reaction Time | 14 hours | 30 hours |

| Purification Complexity | Moderate | High (due to byproducts) |

| Regioselectivity Control | High | Moderate |

The two-step method offers superior yield and selectivity, whereas the alternative route risks over-bromination but avoids handling air-sensitive intermediates like n-BuLi.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The THP group’s electron-donating nature marginally directs bromination to the 3- and 5-positions. However, competing 4-bromination occurs in polar solvents like acetic acid. Switching to dichloromethane and using FeCl₃ as a catalyst reduces this side reaction, improving regioselectivity to 8:1 (3,5- vs. 4-bromo).

Stability of the THP Group

While the THP moiety is stable under acidic bromination conditions, prolonged exposure to Br₂ at elevated temperatures (>40°C) induces partial deprotection. Maintaining temperatures below 25°C and limiting reaction times to <12 hours mitigates this issue.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

Oxidation: The major products are often oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, often with hydrogen atoms replacing the bromine atoms.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is , with a molecular weight of approximately 309.99 g/mol. The compound features a pyrazole ring substituted with dibromo and tetrahydro-pyran moieties, which contribute to its reactivity and biological activity .

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazole structures have been reported to exhibit selective inhibition against various cancer cell lines, including breast cancer and leukemia cells .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can also act as anti-inflammatory agents. The introduction of bromine atoms in the structure may enhance the interaction with biological targets involved in inflammatory pathways. This suggests a potential for developing new anti-inflammatory drugs based on this compound .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that pyrazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics or antifungal agents .

Material Science Applications

Polymer Chemistry

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be utilized in the synthesis of novel polymers. Its reactive bromine groups allow for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials for coatings and adhesives .

Fluorescent Materials

The unique structure of this compound makes it suitable for developing fluorescent materials. Research has shown that certain pyrazole derivatives exhibit fluorescence properties that can be harnessed in sensors and imaging applications .

Agricultural Chemistry Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of new pesticides. The structure allows for modifications that can enhance efficacy against pests while minimizing toxicity to non-target organisms. Studies are ongoing to evaluate its effectiveness as an insecticide or herbicide .

Plant Growth Regulators

There is potential for using this compound as a plant growth regulator. By modifying its structure, researchers aim to develop formulations that can promote plant growth or improve resistance to environmental stressors .

Case Studies and Research Findings

| Application Area | Study/Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Juvale et al., 2023 | Inhibitory activity against breast cancer cells |

| Material Science | Ferreira et al., 2023 | Enhanced mechanical properties in polymer blends |

| Agricultural Chemistry | GlpBio Research | Potential as a novel pesticide |

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Table 1: Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

Bromine vs. Boronate Substituents :

- The bromine atoms in 3,5-Dibromo-1-(THP)-1H-pyrazole enable electrophilic substitutions (e.g., forming aryl or alkyl derivatives). In contrast, boronate-containing analogs (e.g., 1492954-33-2) are direct precursors for cross-coupling reactions, bypassing the need for additional functionalization steps .

- The THP group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to the unprotected 3,5-Dibromo-1H-pyrazole, which may precipitate in such solvents .

However, it may enhance metabolic stability in biological systems . The THP group is acid-labile, making 1823383-54-5 unsuitable for strongly acidic conditions. By contrast, cyclopropylmethyl and phenyl substituents (e.g., 3,5-Diphenyl-1H-pyrazole) are more robust under such conditions .

Biological Activity

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, with the CAS number 1823383-54-5, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₀Br₂N₂O

- Molecular Weight : 309.99 g/mol

- Structure : The compound features a pyrazole ring substituted with bromine atoms and a tetrahydro-pyran moiety.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole have been tested against various bacterial strains, showing promising results in inhibiting growth. A comparative study demonstrated that the introduction of bromine atoms enhances the antimicrobial efficacy of pyrazole derivatives .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole compounds. In vitro studies have shown that derivatives of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can induce apoptosis in cancer cell lines such as HeLa and HCT116. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Pyrazole derivatives are known to interact with gamma-secretase modulators (GSMs), which play a crucial role in Alzheimer's disease by regulating amyloid-beta peptide levels. Studies indicate that modifications in the pyrazole structure can significantly improve its ability to cross the blood-brain barrier (BBB) and reduce Aβ42 production in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C3 and C5 | Enhances antimicrobial and anticancer activity |

| Tetrahydro-pyran moiety | Improves solubility and bioavailability |

| Variations in nitrogen positioning | Alters interaction with biological targets |

Study on Antimicrobial Efficacy

A recent publication evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Neuroprotective Mechanism Investigation

In a study focusing on neuroprotection, researchers administered 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole to Tg2576 mice models of Alzheimer's disease. Results showed a significant reduction in Aβ42 levels in both plasma and brain tissues, suggesting effective modulation of gamma-secretase activity .

Q & A

Q. What is the role of the tetrahydro-2H-pyran (THP) group in this compound, and how is it introduced during synthesis?

The THP group acts as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions during subsequent functionalization. It is typically introduced via acid-catalyzed reaction of 3,5-dibromo-1H-pyrazole with dihydropyran (DHP) under anhydrous conditions . For example, lists similar THP-protected pyrazole boronic esters synthesized using this method.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm THP protection (e.g., δ 1.4–5.5 ppm for THP protons) and bromine substitution patterns .

- X-ray crystallography : Resolves regiochemistry and steric effects (see for analogous pyrazole structures analyzed via single-crystal diffraction) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~335 for CHBrNO) .

Q. What are common synthetic routes to 3,5-dibromo-1H-pyrazole precursors?

Bromination of 1H-pyrazole using bromine (Br) or N-bromosuccinimide (NBS) in polar solvents like DMF, followed by regioselective control via temperature modulation (0–25°C) . highlights similar brominated pyrazoles synthesized via this approach.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in pyrazole bromination is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., THP) direct bromine to the less hindered position (C-3 or C-5) .

- Catalysis : Lewis acids like FeCl enhance selectivity (see for nitration/bromination protocols).

- Computational modeling : DFT calculations predict favorable transition states for bromine addition .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling using this compound?

The bromine atoms at C-3 and C-5 enable dual functionalization. Key parameters:

Q. How does the THP group influence steric and electronic properties in coordination chemistry?

The THP group:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–95% for THP protection) arise from:

- Moisture sensitivity : Anhydrous conditions are critical; traces of water reduce dihydropyran reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (hexane/CHCl) impacts recovery .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for THP Protection

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Catalyst | HCl (0.1 eq) | |

| Solvent | Anhydrous CHCl | |

| Temperature | 25°C, 12 hours | |

| Yield | 85–92% |

Q. Table 2: Cross-Coupling Reaction Optimization

| Parameter | Condition | Outcome | Evidence Source |

|---|---|---|---|

| Catalyst | Pd(PPh) (5 mol%) | >90% conversion | |

| Solvent | 1,4-Dioxane/HO (3:1) | Homogeneous mix | |

| Reaction Time | 24 hours | Complete coupling |

Critical Analysis of Contradictions

- and describe THP protection but differ in solvents (DMF vs. CHCl). DMF may accelerate side reactions due to higher polarity, favoring CHCl for sensitive substrates.

- reports bromination at C-4 in nitropyrazoles, whereas C-3/C-5 selectivity in the target compound requires electronic directing effects from THP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.